

## Perfluorotripentylamine: A Comprehensive Safety and Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for **perfluorotripentylamine** (CAS No. 338-84-1), a perfluorinated compound also known by trade names such as Fluorinert FC-70. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures. It is intended to serve as a crucial resource for professionals working with this substance in laboratory and development settings.

## **Core Safety & Physical Properties**

**Perfluorotripentylamine** is a colorless and odorless liquid with a high boiling point and density.[1][2] It is chemically inert and thermally stable, making it suitable for applications such as an electronics coolant.[1][3] Its insolubility in water is a key physical characteristic.[1]

## **Physical and Chemical Data**



Property	Value	Source(s)
Molecular Formula	C15F33N	[2][4][5][6]
Molecular Weight	821.11 g/mol	[1][4][5][6][7]
CAS Number	338-84-1	[2][4][6][8]
Appearance	Colorless liquid	[1][2]
Odor	Odorless	[1][2]
Boiling Point	210 - 220 °C	[1][7]
Melting Point	-25 °C	[9][10]
Density	1.93 - 1.94 g/cm³	[1][7][9]
Refractive Index	1.303	[1][9]
Water Solubility	<5 ppm (insoluble)	[1][9]

## **Toxicological Information and Hazard Assessment**

**Perfluorotripentylamine** is generally considered to have low toxicity.[1] However, there is some inconsistency in its classification across different sources. While many reports indicate that it does not meet the criteria for GHS hazard classification, some sources classify it as a skin and eye irritant.[5] One safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.[2]

**GHS Hazard Statements** 

Hazard Code	Hazard Statement	Source(s)
H315	Causes skin irritation	[5][11]
H319	Causes serious eye irritation	[5][11]
H335	May cause respiratory irritation	[11]
H413	May cause long lasting harmful effects to aquatic life	[2]



Note: A high percentage of notifications to ECHA do not classify the substance as hazardous. [5]

## **Acute Toxicity Data**

Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), for **perfluorotripentylamine** are not readily available in the public domain. Substances of this nature are typically evaluated for acute toxicity using standardized protocols.

# **Experimental Protocols for Acute Toxicity Assessment**

In the absence of specific experimental data for **perfluorotripentylamine**, this section outlines the standard methodologies that would be employed to determine its acute oral and inhalation toxicity, according to OECD guidelines.

## Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

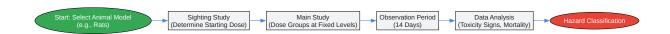
Objective: To determine the dose of a substance that causes evident toxicity or mortality after a single oral administration.

#### Methodology:

- Animal Model: Typically, young adult rats of a single sex (usually females) are used.[12]
- Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing starts at levels like 5, 50, 300, or 2000 mg/kg.[1][3]
- Main Study: Groups of at least five animals are administered the substance at fixed dose levels in a stepwise manner.[1] The substance is administered by gavage.



- Observation: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.[11]
- Endpoint: The study identifies a dose that causes evident toxicity without mortality, or the highest dose that causes no effects. This information is used for hazard classification.[1]
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
  [3]



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OECD 420 Acute Oral Toxicity Workflow

### **Acute Inhalation Toxicity - OECD Test Guideline 403**

This guideline details the procedure for assessing the acute toxicity of a substance via inhalation.

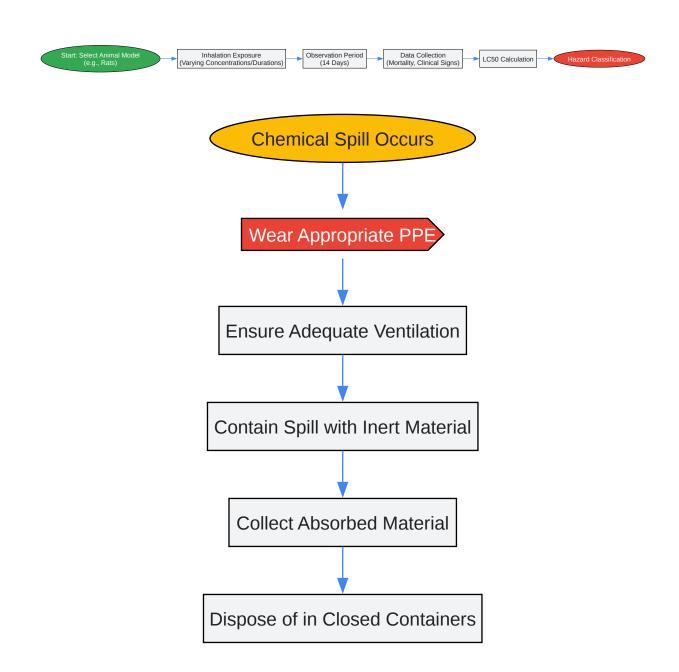
Objective: To determine the concentration of a substance in the air that causes mortality (LC50) or evident toxicity after a short-term inhalation exposure.

#### Methodology:

- Animal Model: The preferred species is the rat.[2]
- Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.
- Protocols: The guideline describes two main protocols:
  - Traditional LC50 Protocol: Groups of animals (typically 10 per group) are exposed to at least three different concentrations for a fixed duration, usually 4 hours.[2][5]



- Concentration x Time (C x t) Protocol: Groups of animals are exposed to various concentrations for different time durations.[2]
- Observation: Following exposure, the animals are observed for at least 14 days.[2][5]
  Observations include clinical signs, body weight changes, and mortality.
- Endpoint: The data is used to calculate the LC50 value and to classify the substance for inhalation toxicity.
- Necropsy: A gross necropsy is performed on all animals.[2]





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